molecular formula C25H24N4O3S2 B2771835 N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide CAS No. 851987-32-1

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide

Cat. No.: B2771835
CAS No.: 851987-32-1
M. Wt: 492.61
InChI Key: RJWKJYQENJAAAJ-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety, a sulfonyl group, and a benzohydrazide linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the dihydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the sulfonyl group: The dihydroisoquinoline intermediate is then treated with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Formation of the benzohydrazide linkage: The final step involves the reaction of the sulfonylated dihydroisoquinoline with a benzohydrazide derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate catalysts for nucleophilic or electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide
  • 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide

Uniqueness

The uniqueness of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S2/c1-16-13-17(2)23-22(14-16)33-25(26-23)28-27-24(30)19-7-9-21(10-8-19)34(31,32)29-12-11-18-5-3-4-6-20(18)15-29/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,28)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWKJYQENJAAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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